molecular formula C9H10ClN3O B2675636 N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide CAS No. 478064-08-3

N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide

Cat. No. B2675636
M. Wt: 211.65
InChI Key: FODVFDHZIJZDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide is a chemical compound with the CAS Number: 478064-08-3 . It has a molecular weight of 211.65 and its IUPAC name is N’- (6-chloro-2-pyridinyl)cyclopropanecarbohydrazide .


Molecular Structure Analysis

The InChI code for N’-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide is 1S/C9H10ClN3O/c10-7-2-1-3-8 (11-7)12-13-9 (14)6-4-5-6/h1-3,6H,4-5H2, (H,11,12) (H,13,14) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

N’-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide is a solid substance . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Characterization

  • Ultrasonic Synthesis of Hydrazones : A study highlighted the ultrasonic synthesis of novel pyridine-based hydrazone derivatives, including compounds related to N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide. This method allowed for rapid synthesis at room temperature, with structures confirmed by spectral analysis and X-ray crystallography. The study also explored their nonlinear optical properties and molecular interactions, emphasizing the role of intra- and intermolecular hydrogen bonding in stabilizing their structures (Khalid et al., 2021).

Potential Biological Activities

  • Antibacterial and Anticancer Candidates : Two novel N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide derivatives were synthesized and showed broad-spectrum antibacterial activity with minimal inhibitory concentration values around 0.5–2.0 μg/mL. They also exhibited weak to moderate antifungal activity, suggesting their potential as antibacterial agents (Al-Wahaibi et al., 2020).

Molecular Docking and Neurodegenerative Diseases

  • Schiff Bases for Neurodegenerative Diseases : Research on Schiff bases derived from N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide aimed to find new treatments for Alzheimer’s disease. Through bioinformatics and pathology study, these compounds were evaluated for their drug-like properties, pharmacokinetic and pharmacodynamic profiles, and binding to therapeutic targets. This suggests potential applications in the treatment of neurodegenerative disorders (Avram et al., 2021).

Applications in Materials Science and Chemistry

  • Lanthanide Nitrato Complexes : The study on lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines, which can be related to the chemical structure of interest, showcased their luminescent properties. These findings have implications for the development of materials for biological sensing and photochemical applications, reflecting the versatility of pyridine derivatives in materials science (Petoud et al., 1997).

Safety And Hazards

The safety information available indicates that N’-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide is potentially hazardous. The GHS pictograms indicate a warning signal . Hazard statements include H302, H312, and H332, suggesting that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include recommendations for handling and storage, as well as actions to take in case of accidental ingestion or contact .

properties

IUPAC Name

N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-7-2-1-3-8(11-7)12-13-9(14)6-4-5-6/h1-3,6H,4-5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODVFDHZIJZDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NNC2=NC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324464
Record name N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819366
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide

CAS RN

478064-08-3
Record name N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.